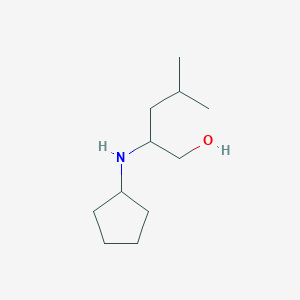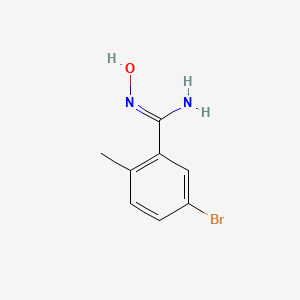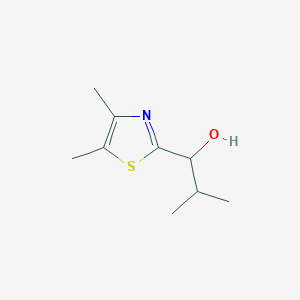
1-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol typically involves the reaction of thiazole derivatives with appropriate alkylating agents. One common method is the alkylation of 2-methylthiazole with 2-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as distillation and crystallization, may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in various biochemical pathways, influencing cellular processes such as signal transduction, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
- 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
- 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine dihydrochloride
Uniqueness
1-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a thiazole ring with a hydroxyl group and a methylpropanol moiety makes it versatile for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C9H15NOS |
|---|---|
Molekulargewicht |
185.29 g/mol |
IUPAC-Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H15NOS/c1-5(2)8(11)9-10-6(3)7(4)12-9/h5,8,11H,1-4H3 |
InChI-Schlüssel |
XHAJJCHDYCXIFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)C(C(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




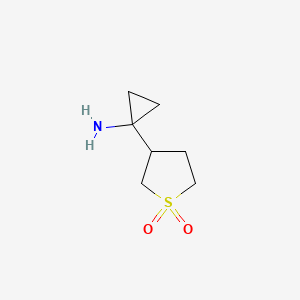
![4-[(Prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13303318.png)
![2-{[1-(3-Methylthiophen-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B13303324.png)
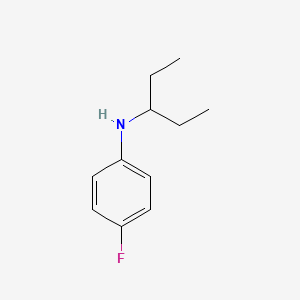
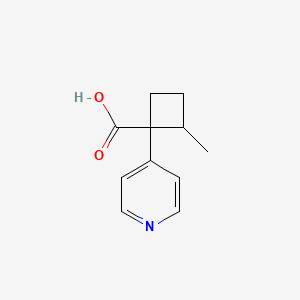

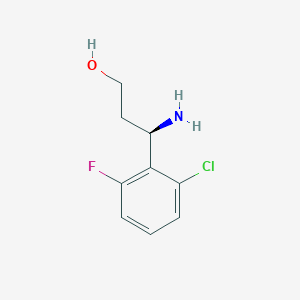
![3-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane](/img/structure/B13303367.png)
![1-[(2-Bromothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13303373.png)
